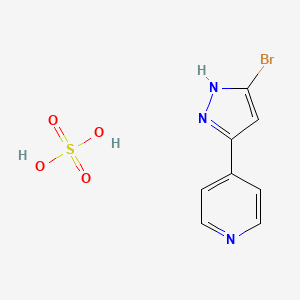![molecular formula C19H17ClN4O B2670080 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034563-44-3](/img/structure/B2670080.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPU and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
Urease inhibitors, such as certain urea derivatives, have shown potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Acetohydroxamic acid is one clinically used urease inhibitor, but its side effects have prompted the search for safer alternatives. Research suggests that urea derivatives could serve as effective urease inhibitors with fewer adverse effects, offering new possibilities for treating these infections (Kosikowska & Berlicki, 2011).
Importance in Drug Design
Urea derivatives are recognized for their unique hydrogen-binding capabilities, making them integral in drug-target interactions. These compounds have been incorporated into small molecules with a broad range of bioactivities, demonstrating their critical role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. The adaptability of urea in medicinal chemistry underscores its importance in drug design, suggesting a wide range of therapeutic applications (Jagtap et al., 2017).
Urea Biosensors
Advancements in biosensor technology have led to the development of urea biosensors, capable of detecting and quantifying urea concentrations in various settings. These biosensors utilize the enzyme urease and have applications in healthcare, agriculture, and environmental monitoring. The sensitivity and specificity of these biosensors to urea offer promising tools for managing diseases and assessing environmental health (Botewad et al., 2021).
Agricultural and Environmental Impact
Urea derivatives are also being explored for their potential to improve agricultural efficiency and reduce environmental impact. Studies on urea metabolism in ruminants, for example, have highlighted the importance of these compounds in nitrogen metabolism and their role in reducing nitrogen loss from fertilizers. This research contributes to the development of more sustainable agricultural practices and environmental protection strategies (Jin et al., 2018).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-7-5-14(6-8-17)11-23-19(25)24-13-16-4-2-10-22-18(16)15-3-1-9-21-12-15/h1-10,12H,11,13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUUIWZUHFQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine](/img/structure/B2670003.png)
![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)
![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)





![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)
![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)